

Application Note: Structural Elucidation of Demethoxyencecalin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Demethoxyencecalin	
Cat. No.:	B101448	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Demethoxyencecalin is a naturally occurring chromene, a class of organic compounds that feature a benzopyran ring system. It has been isolated from various plant species, including Helianthella uniflora, Ageratina altissima, and Encelia farinosa. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information required for understanding its biological activity, mechanism of action, and potential for therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel compounds. This application note details the use of one- and two-dimensional NMR techniques for the structural elucidation of **demethoxyencecalin**.

Data Presentation

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is paramount for structural confirmation. The following tables summarize the quantitative NMR data for **demethoxyencecalin**, acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **Demethoxyencecalin** (CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-3	5.50	d	9.9	1H
H-4	6.27	d	9.9	1H
H-5	7.18	d	8.4	1H
H-7	7.10	dd	8.4, 2.1	1H
H-8	7.51	d	2.1	1H
2-CH₃ (a)	1.45	S	3H	_
2-CH₃ (b)	1.45	S	3H	_
6-COCH₃	2.52	S	3H	

Table 2: 13C NMR Spectroscopic Data for **Demethoxyencecalin** (CDCl₃)

Position	Chemical Shift (δ) ppm
C-2	77.1
C-3	131.0
C-4	122.9
C-4a	128.9
C-5	126.9
C-6	129.8
C-7	117.8
C-8	122.5
C-8a	154.2
2-CH₃ (a)	28.1
2-CH ₃ (b)	28.1
6-CO	196.8
6-COCH₃	26.2

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **demethoxyencecalin** are provided below.

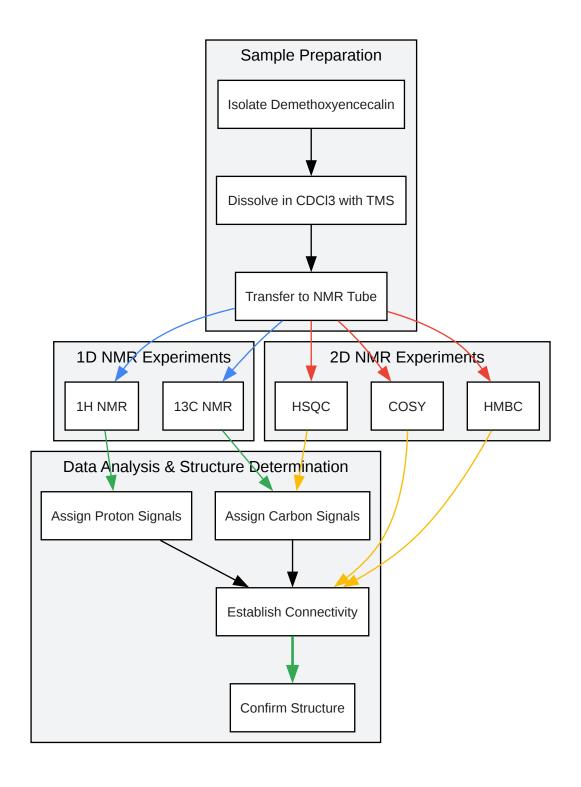
- 1. Sample Preparation:
- Weigh approximately 5-10 mg of purified demethoxyencecalin.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing
 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- 2. 1D NMR Spectroscopy:

• ¹H NMR:

- Acquire a one-dimensional proton NMR spectrum on a 400 MHz (or higher) spectrometer.
- Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.
- Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate all signals and determine the multiplicity and coupling constants of each resonance.

13C NMR:

- Acquire a one-dimensional carbon-13 NMR spectrum on the same spectrometer.
- Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
- Utilize proton decoupling (e.g., Waltz-16) to simplify the spectrum to singlets for each carbon.
- Process the data with an exponential window function (line broadening of 1.0 Hz) prior to Fourier transformation.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
- 3. 2D NMR Spectroscopy:
- COSY (Correlation Spectroscopy):



- Acquire a 2D ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks.
- Typical parameters: spectral width of 12 ppm in both dimensions, 2048 data points in F2,
 256 increments in F1, and 8 scans per increment.
- Process the data using a sine-bell window function in both dimensions.
- Analyze the cross-peaks to establish correlations between coupled protons (e.g., H-3 and H-4; H-5, H-7, and H-8).
- HSQC (Heteronuclear Single Quantum Coherence):
 - Acquire a 2D ¹H-¹³C HSQC spectrum to identify one-bond proton-carbon correlations.
 - Typical parameters: spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C), 1024 data points in F2, 256 increments in F1, and 16 scans per increment.
 - Process the data using a sine-bell window function in both dimensions.
 - Analyze the cross-peaks to assign protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.
 - Typical parameters: spectral width of 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C), 2048 data points in F2, 512 increments in F1, and 32 scans per increment. The long-range coupling delay should be optimized for a J-coupling of 8 Hz.
 - Process the data using a sine-bell window function in both dimensions.
 - Analyze the cross-peaks to connect different spin systems and to assign quaternary carbons. Key correlations for **demethoxyencecalin** include those from the methyl protons to their neighboring carbons.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of **demethoxyencecalin**.

Diagram 2: Key 2D NMR Correlations for Demethoxyencecalin

Caption: Key COSY and HMBC correlations of **demethoxyencecalin**.

 To cite this document: BenchChem. [Application Note: Structural Elucidation of Demethoxyencecalin using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101448#demethoxyencecalin-nmr-spectroscopy-for-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com